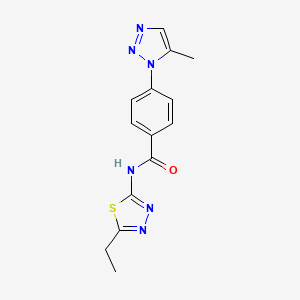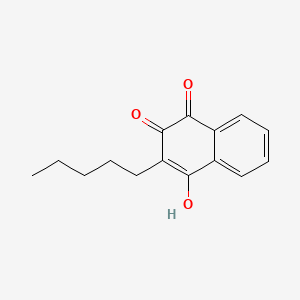![molecular formula C17H22N2O3 B4673884 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4673884.png)
3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-β-alanine, is a synthetic compound that has been widely used in scientific research. It is a derivative of β-alanine, an amino acid that is an important component of many proteins and peptides. BOC-β-alanine has been used in a variety of applications, including as a building block for the synthesis of peptides and as a tool for studying the function of proteins.
Mechanism of Action
The mechanism of action of 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine is not well understood. However, it is thought to act as a competitive inhibitor of the enzyme carnosine synthase. Carnosine is a dipeptide that is found in high concentrations in muscle tissue and has been implicated in a variety of physiological processes, including buffering of intracellular pH and antioxidant activity.
Biochemical and Physiological Effects:
3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of carnosine synthase and reduce the levels of carnosine in muscle tissue. It has also been shown to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine is its versatility as a building block for peptide synthesis. It can be incorporated into a variety of peptides and modified in a number of ways to achieve specific research goals. However, its use is limited by its cost and availability, as well as its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research involving 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine. One area of interest is the development of new peptides and peptide-based therapeutics that incorporate 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine as a building block. Another area of interest is the study of the physiological effects of carnosine and the role that 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine may play in modulating these effects. Finally, there is potential for the development of new synthetic methods for 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine that could improve its availability and reduce its cost.
Scientific Research Applications
3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine has been used in a variety of scientific research applications. One of its primary uses is as a building block for the synthesis of peptides. Peptides are short chains of amino acids that play important roles in many biological processes, including signaling, regulation, and defense. 3-({[1-(4-pyridinyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acidβ-alanine is often used as a protective group during peptide synthesis, allowing for the selective modification of specific amino acid residues.
properties
IUPAC Name |
3-(1-pyridin-4-ylethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(11-6-8-18-9-7-11)19-16(20)14-12-2-4-13(5-3-12)15(14)17(21)22/h6-10,12-15H,2-5H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOWNDDTXVXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Pyridin-4-yl)ethyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)

![3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4673818.png)
![2-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4673822.png)

![N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4673836.png)
![propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)

![6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4673866.png)

![6-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4673879.png)
![1-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4673893.png)